Giredestrant

Descripción

Propiedades

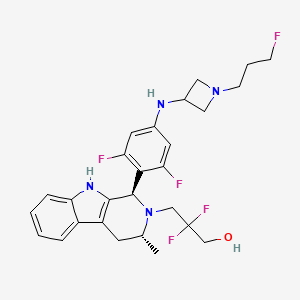

IUPAC Name |

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCXHIKRWBIQMD-AKJBCIBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31F5N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953133-47-5 | |

| Record name | Giredestrant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953133475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GIREDESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28P3DU6DB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Giredestrant: A Novel Selective Estrogen Receptor Degrader Forging a New Path in Overcoming Endocrine Resistance in ER-Positive Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endocrine therapies are the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, the most prevalent subtype of the disease. However, a significant number of patients eventually develop resistance to these treatments, leading to disease progression and metastasis. A key mechanism of acquired resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1), which result in ligand-independent, constitutive activation of the ER signaling pathway. Giredestrant (GDC-9545) is a potent, oral, next-generation selective estrogen receptor degrader (SERD) designed to overcome the limitations of current endocrine therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in surmounting endocrine resistance, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and methodologies are also provided to support further research and development in this field.

Introduction to Endocrine Resistance in ER+ Breast Cancer

Hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer accounts for approximately 70% of all breast cancer cases.[1] The growth and proliferation of these cancer cells are driven by the estrogen receptor (ER). Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs), function by either blocking the ER or reducing estrogen production, respectively.[2] While initially effective, many patients develop resistance, leading to disease progression.[2]

Acquired resistance to endocrine therapy is a complex process involving multiple mechanisms. One of the most clinically relevant mechanisms is the development of activating mutations in the ligand-binding domain of the ESR1 gene. These mutations render the ER constitutively active, even in the absence of estrogen, thereby driving tumor growth despite treatment with AIs.[3][4] While the SERD fulvestrant has shown some activity against ESR1-mutant tumors, its suboptimal pharmacokinetic properties, requiring intramuscular injection, have prompted the development of more potent and orally bioavailable SERDs.

This compound is a novel, nonsteroidal, oral SERD that has demonstrated robust preclinical and clinical activity in ER+ breast cancer, including in tumors harboring ESR1 mutations. This document will delve into the technical details of this compound's mechanism of action and its role in overcoming endocrine resistance.

This compound's Mechanism of Action: A Dual Approach to ER Blockade

This compound functions as both a potent antagonist and a degrader of the estrogen receptor. It competitively binds to both wild-type and mutant ER with nanomolar potency, effectively blocking the binding of estrogen. Upon binding, this compound induces a conformational change in the ER, which marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action not only prevents ER-mediated gene transcription but also reduces the total cellular pool of ER, offering a more comprehensive blockade of the ER signaling pathway compared to SERMs or AIs.

Overcoming Endocrine Resistance with this compound

The efficacy of this compound in overcoming endocrine resistance is most prominently demonstrated in the context of ESR1 mutations. Preclinical studies have shown that this compound is more potent than fulvestrant and other oral SERDs in ER+ breast cancer cell lines, including those with ESR1 mutations.

Clinical data from several trials support these preclinical findings. In the Phase II acelERA study, there was a trend toward a more favorable progression-free survival (PFS) with this compound compared to the physician's choice of endocrine therapy in patients with detectable ESR1 mutations. Similarly, the Phase III evERA trial, which evaluated this compound in combination with everolimus, showed a significant improvement in PFS in the ESR1-mutated population.

Beyond ESR1 mutations, this compound may also overcome other resistance mechanisms. For instance, it has been shown to suppress progesterone receptor-driven proliferation in the context of ESR1 mutations, a pathway that can contribute to endocrine resistance.

Preclinical Data Summary

This compound has demonstrated a superior preclinical profile compared to other SERDs. In vitro studies have shown its high potency in inhibiting ER signaling and cell proliferation in various ER+ breast cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| ER Antagonist Activity (IC50) | MCF-7 | 0.05 nM | |

| ERα Degradation Efficiency | MCF-7 | Superior to fulvestrant | |

| Anti-proliferation | Wild-type and ESR1-mutant models | Surpasses fulvestrant |

In patient-derived xenograft (PDX) models, this compound induced tumor regression at significantly lower doses compared to other SERDs, both as a monotherapy and in combination with CDK4/6 inhibitors.

Clinical Development and Efficacy

This compound has a comprehensive clinical development program spanning various stages of ER+ breast cancer, from early-stage to metastatic disease.

| Trial | Phase | Setting | Key Findings | Reference |

| acelERA (NCT04576455) | II | 2nd/3rd-line metastatic | Trend for improved PFS in ESR1-mutant patients (HR 0.60). | |

| coopERA (NCT04436744) | II | Neoadjuvant | Superior reduction in Ki67 vs. anastrozole (-75% vs -67%). | |

| evERA (NCT05306340) | III | Post-CDK4/6i metastatic | Significant PFS benefit with this compound + everolimus vs. standard ET + everolimus, especially in ESR1-mutant patients (HR 0.38). | |

| lidERA (NCT04961996) | III | Adjuvant | Statistically significant improvement in invasive disease-free survival vs. standard endocrine therapy. | |

| pionERA (NCT03989252) | III | Adjuvant endocrine resistant | Evaluating this compound + CDK4/6i vs. fulvestrant + CDK4/6i. |

Safety and Tolerability: this compound has been generally well-tolerated in clinical trials, with a safety profile consistent with other endocrine therapies. Common adverse events include fatigue, nausea, and arthralgia.

Experimental Protocols

In Vitro Assays

Protocol:

-

Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for different time points.

-

Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol:

-

Cell Seeding: Seed ER+ cells in 96-well plates.

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound.

-

Incubation: Incubate for 5-7 days.

-

Quantification: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet and measuring absorbance.

-

Analysis: Plot cell viability against drug concentration to determine the IC50 value.

In Vivo Models

Protocol:

-

Model Establishment: Implant fresh patient tumor tissue subcutaneously into immunocompromised mice.

-

Tumor Growth and Passaging: Monitor tumor growth and passage tumors to subsequent generations of mice to establish a stable PDX line.

-

Treatment Study: When tumors reach a specified size, randomize mice into treatment and control groups.

-

Dosing: Administer this compound orally at the desired dose and schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint Analysis: At the end of the study, harvest tumors for downstream analyses such as immunohistochemistry (IHC) for ER and Ki67, and molecular profiling.

Clinical Trial Methodologies

Protocol:

-

Biopsy: Obtain tumor biopsies at baseline and after a specified duration of treatment (e.g., 2 weeks in the coopERA trial).

-

Immunohistochemistry: Perform IHC staining for the Ki67 protein on formalin-fixed, paraffin-embedded tumor sections.

-

Scoring: Quantify the percentage of Ki67-positive tumor cells.

-

Analysis: Compare the change in Ki67 levels from baseline to post-treatment to assess the anti-proliferative effect of the therapy.

Protocol:

-

Blood Collection: Collect peripheral blood samples from patients at baseline and subsequent time points.

-

Plasma Isolation: Separate plasma from whole blood by centrifugation.

-

ctDNA Extraction: Isolate circulating tumor DNA (ctDNA) from plasma.

-

Mutation Detection: Use a sensitive method such as digital droplet PCR (ddPCR) or next-generation sequencing (NGS) to detect and quantify ESR1 mutations.

-

Analysis: Correlate the presence and abundance of ESR1 mutations with clinical outcomes.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of ER+ breast cancer, particularly for patients who have developed resistance to standard endocrine therapies. Its dual mechanism of action, combining potent ER antagonism with degradation, and its efficacy against ESR1-mutant tumors, position it as a promising therapeutic option. The comprehensive clinical development program has demonstrated its potential in various settings, from neoadjuvant and adjuvant to advanced metastatic disease.

Future research will likely focus on identifying predictive biomarkers beyond ESR1 mutations to further personalize treatment with this compound. Additionally, ongoing and future clinical trials will continue to define its optimal use, both as a monotherapy and in combination with other targeted agents, with the ultimate goal of improving outcomes for patients with ER+ breast cancer.

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. cuba.dialogoroche.com [cuba.dialogoroche.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Neoadjuvant palbociclib plus either this compound or anastrozole in oestrogen receptor-positive, HER2-negative, early breast cancer (coopERA Breast Cancer): an open-label, randomised, controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Giredestrant's Efficacy and Mechanism in ESR1 Mutant Breast Cancer: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of giredestrant (GDC-9545), a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD), with a specific focus on its mechanism of action and efficacy in estrogen receptor-positive (ER+), HER2-negative breast cancer cells harboring ESR1 mutations. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Challenge of ESR1 Mutations

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all diagnosed cases.[1] Endocrine therapies, which target the ER signaling pathway, are the cornerstone of treatment. However, a significant challenge in the management of ER+ advanced breast cancer is the development of resistance to these therapies. One of the most common mechanisms of acquired resistance is the emergence of activating mutations in the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[2][3]

These mutations, often located in the ligand-binding domain (LBD) of the ER, result in a constitutively active receptor that can drive tumor growth independently of its natural ligand, estradiol.[2][4] This ligand-independent signaling renders therapies like aromatase inhibitors, which work by depleting estrogen, ineffective. Furthermore, ESR1 mutations can also reduce the potency of other ER-targeting agents like tamoxifen and the first-generation SERD, fulvestrant. The development of next-generation oral SERDs, such as this compound, aims to overcome this critical resistance mechanism.

This compound: Mechanism of Action

This compound is a highly potent, orally bioavailable SERD designed to be a full antagonist of the estrogen receptor. Its mechanism of action is twofold, providing a comprehensive blockade of both wild-type and mutant ER signaling pathways.

-

Competitive Antagonism : this compound competitively binds to the ligand-binding domain of both wild-type and mutant ERα with nanomolar potency. This binding induces an inactive conformation in the receptor, preventing the recruitment of co-activator proteins necessary for the transcription of ER-target genes that drive cell proliferation.

-

Targeted Protein Degradation : Upon binding, this compound promotes a conformational change that marks the ERα protein for ubiquitination and subsequent degradation by the proteasome. This dual mechanism not only blocks signaling but also eliminates the receptor protein from the cell, providing a more profound and durable inhibition of the pathway.

Preclinical studies demonstrate that this compound's potency and degradation capabilities surpass those of fulvestrant in both wild-type and ESR1-mutant models.

Preclinical Efficacy in ESR1 Mutant Models

This compound has demonstrated exceptional preclinical activity in various ER+ breast cancer models, including those with clinically relevant ESR1 mutations such as Y537S and D538G. Its efficacy as both a single agent and in combination with CDK4/6 inhibitors has been established in patient-derived xenograft (PDX) models.

In Vitro Antiproliferative Activity

This compound shows superior antiproliferation activity across multiple ER+ breast cancer cell lines compared to other SERDs. It effectively inhibits the growth of cell lines engineered to express common ESR1 mutations, overcoming the constitutive activation that drives resistance to other endocrine therapies. In preclinical studies, this compound showed an ER antagonist IC50 of 0.05 nM in MCF-7 cells.

Table 1: Preclinical Activity of this compound

| Assay Type | Cell Line / Model | Mutation Status | Key Finding | Reference |

|---|---|---|---|---|

| ER Antagonism | MCF-7 | Wild-Type | IC50 = 0.05 nM | |

| Antiproliferation | ER+ Cell Line Panel | Wild-Type & Mutant | Superior activity vs. other SERDs | |

| ERα Degradation | MCF-7 | Wild-Type | Efficient and rapid degradation | |

| In Vivo Efficacy | PDX Model | ESR1 Y537S | Tumor regression as a single agent | |

| In Vivo Efficacy | PDX Model | ESR1 Y537S | Tumor regression in combination with CDK4/6i |

| In Vivo Efficacy | PDX Models | ESR1 Mutant | Efficacious against progesterone-stimulated growth | |

Clinical Efficacy in ESR1 Mutant Breast Cancer

Clinical trials have validated the potent activity of this compound in patients with ER+, HER2-negative advanced breast cancer, with particularly strong efficacy noted in the subpopulation with detectable ESR1 mutations.

Phase II acelERA BC Study

The acelERA BC study was a randomized Phase II trial comparing this compound to the physician's choice of endocrine therapy (PCET) in patients previously treated with up to two lines of systemic therapy. While the study did not meet its primary endpoint of statistically significant superiority in the overall population, a strong and favorable trend was observed in the prespecified subgroup of patients with ESR1-mutated tumors.

Table 2: Key Efficacy Results from the acelERA BC Study (ESR1 Mutant Population)

| Endpoint | This compound | Physician's Choice of Endocrine Therapy (PCET) | Hazard Ratio (95% CI) |

|---|---|---|---|

| Investigator-Assessed Progression-Free Survival (INV-PFS) | Not Reported | Not Reported | 0.60 (0.35 to 1.03) |

Data from a prespecified secondary endpoint analysis in circulating tumor DNA–evaluable patients (n=90) with a detectable ESR1 mutation.

Phase III evERA Breast Cancer Study

The Phase III evERA study evaluated this compound in combination with the mTOR inhibitor everolimus versus standard-of-care (SOC) endocrine therapy plus everolimus in patients whose disease had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy. The study met both of its co-primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) in both the overall (intent-to-treat) population and the ESR1-mutated population.

The results in the ESR1-mutated cohort were particularly striking, showing that the this compound combination reduced the risk of disease progression or death by 62%.

Table 3: Key Efficacy Results from the evERA Breast Cancer Study

| Population | Endpoint | This compound + Everolimus | SOC + Everolimus | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|---|

| ESR1-Mutated | Median PFS | 9.99 months | 5.45 months | 0.38 (0.27-0.54) | <0.0001 |

| Objective Response Rate | 26.6% | 13.8% | N/A | N/A | |

| Median Duration of Response | 14.88 months | 7.33 months | N/A | N/A | |

| Intent-to-Treat (All Patients) | Median PFS | 8.77 months | 5.49 months | 0.56 (0.44-0.71) | <0.0001 |

Data presented at the European Society for Medical Oncology Congress 2025.

Experimental Protocols and Workflows

This section outlines representative methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Antiproliferation Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in ESR1 wild-type and mutant breast cancer cell lines.

Methodology:

-

Cell Culture: Culture ER+ breast cancer cell lines (e.g., MCF-7 for wild-type, or CRISPR-engineered MCF-7 Y537S) in appropriate media supplemented with 10% fetal bovine serum.

-

Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Hormone Deprivation: Replace growth media with phenol red-free media containing 10% charcoal-stripped fetal bovine serum for 24-48 hours to remove exogenous hormones.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 1 µM) or vehicle control (DMSO).

-

Incubation: Incubate plates for 5-7 days.

-

Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize luminescence readings to vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Western Blot for ERα Degradation

This protocol assesses the ability of this compound to induce the degradation of the ERα protein.

Methodology:

-

Cell Culture and Seeding: Grow and seed ER+ cells (e.g., MCF-7) in 6-well plates until they reach 70-80% confluency.

-

Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize ERα levels to the loading control to determine the extent of degradation over time.

In Vivo Patient-Derived Xenograft (PDX) Study

This protocol outlines a study to evaluate the antitumor efficacy of this compound in an ESR1 mutant PDX model.

Methodology:

-

Model Establishment: Implant tumor fragments from a well-characterized ER+, ESR1-mutant (e.g., Y537S) patient-derived xenograft into the mammary fat pads of female immunodeficient mice (e.g., NSG mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Randomization: Randomize mice into treatment cohorts (e.g., n=8-10 per group) with comparable mean tumor volumes.

-

Cohort 1: Vehicle control (oral gavage, daily)

-

Cohort 2: this compound (e.g., 3 mg/kg, oral gavage, daily)

-

Cohort 3 (Optional): Combination arm (e.g., this compound + Palbociclib)

-

-

Treatment and Monitoring: Administer treatments as scheduled. Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight and overall health.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a fixed duration (e.g., 28 days).

-

Data Analysis: Plot mean tumor volume over time for each cohort. Calculate metrics such as Tumor Growth Inhibition (TGI) and assess for statistical significance between treatment and control groups. Analyze for tumor regression events.

Conclusion

This compound is a potent, next-generation oral SERD that effectively antagonizes and degrades both wild-type and mutant estrogen receptors. Its dual mechanism of action directly addresses the challenge of acquired resistance driven by ESR1 mutations. Robust preclinical data and compelling results from late-stage clinical trials, particularly the Phase III evERA study, establish this compound as a highly effective agent for patients with ER+, HER2-negative, ESR1-mutant advanced breast cancer. The significant improvement in progression-free survival suggests that this compound-based regimens have the potential to become a new standard of care for this patient population.

References

- 1. This compound demonstrates efficacy in early-stage breast cancer - European Biotechnology Magazine [european-biotechnology.com]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ia/b Study of this compound ± Palbociclib and ± Luteinizing Hormone-Releasing Hormone Agonists in Estrogen Receptor–Positive, HER2-Negative, Locally Advanced/Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Giredestrant: A Deep Dive into its Impact on Estrogen Receptor Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that represents a significant advancement in endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2][3] By effectively antagonizing and degrading the estrogen receptor alpha (ERα), including both wild-type and mutant forms, this compound robustly inhibits the primary driver of tumor growth in the majority of breast cancers.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its comprehensive effects on ER signaling pathways, and the experimental methodologies used to elucidate these properties. Through a detailed presentation of preclinical data, experimental protocols, and visual representations of the molecular interactions, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's core therapeutic activity.

Introduction to this compound and the Estrogen Receptor Pathway

Estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases, is critically dependent on the signaling pathways driven by the estrogen receptor. Upon binding to its ligand, estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activator proteins and initiating the transcription of genes essential for cell proliferation and survival.

Therapeutic resistance to standard endocrine therapies, such as aromatase inhibitors and selective estrogen receptor modulators (SERMs), often arises through the development of activating mutations in the ESR1 gene, which encodes ERα. These mutations can render the receptor constitutively active, independent of estrogen binding. This compound, as a next-generation SERD, is designed to overcome this resistance by not only blocking the receptor's activity but also targeting it for complete proteasomal degradation.

This compound's Dual Mechanism of Action: Antagonism and Degradation

This compound exerts its therapeutic effect through a dual mechanism: it acts as a potent antagonist of the estrogen receptor and simultaneously induces its degradation. This two-pronged approach ensures a more complete shutdown of ER signaling compared to previous generations of endocrine therapies.

Competitive Binding and Full Antagonism

This compound binds with high affinity to the ligand-binding domain (LBD) of both wild-type and mutant ERα, competitively inhibiting the binding of estradiol. This binding induces an inactive conformation of the ER LBD, which prevents the recruitment of co-activator proteins necessary for transcriptional activation. Preclinical studies have demonstrated this compound's potent ER antagonist activity.

Proteasome-Mediated Degradation of ERα

Upon binding to ERα, this compound promotes a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. This reduction in the total cellular pool of ERα protein prevents both ligand-dependent and ligand-independent signaling, a key advantage in tumors harboring activating ESR1 mutations.

Quantitative Preclinical Data

The following tables summarize the key in vitro potency and activity of this compound compared to other endocrine agents.

Table 1: Estrogen Receptor Binding Affinity and Antagonist Potency

| Compound | ERα Binding Affinity (Ki, nM) | ERα Antagonist Potency (IC50, nM) |

| This compound | 0.26 | 0.05 |

| Fulvestrant | 0.29 | 0.20 |

| 4-hydroxytamoxifen | 1.8 | 3.1 |

Data sourced from Liang et al., Journal of Medicinal Chemistry, 2021.

Table 2: ERα Degradation Potency in MCF-7 Cells

| Compound | Wild-Type ERα (DC50, nM) | Y537S Mutant ERα (DC50, nM) |

| This compound | 0.06 | 0.17 |

| Fulvestrant | 0.44 | 0.66 |

DC50: Half-maximal degradation concentration. Data from Chen et al., Expert Opinion on Investigational Drugs, 2021.

Table 3: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines

| Cell Line (ESR1 status) | This compound (IC50, nM) | Fulvestrant (IC50, nM) | 4-hydroxytamoxifen (IC50, nM) |

| MCF-7 (WT) | 0.13 | 0.20 | 5.0 |

| T47D (WT) | 0.12 | 0.13 | 11.2 |

| MCF-7 (Y537S mutant) | 0.16 | 0.35 | >1000 |

| MCF-7 (D538G mutant) | 0.20 | 0.40 | >1000 |

IC50: Half-maximal inhibitory concentration. Data sourced from Liang et al., Journal of Medicinal Chemistry, 2021.

Impact on Downstream Signaling and Gene Transcription

This compound's primary effect is the comprehensive shutdown of ER-mediated gene transcription. This is achieved not only by reducing ERα levels but also by remodeling the chromatin landscape at ER binding sites.

Chromatin Remodeling and Pioneer Factor Interactions

Studies utilizing advanced genomic techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) and ChIP-seq (Chromatin Immunoprecipitation sequencing) have revealed that this compound profoundly alters chromatin accessibility. Treatment with this compound leads to a significant reduction in accessibility at thousands of chromatin regions that are normally activated by estrogen and enriched with ER binding motifs.

Interestingly, this compound also increases accessibility at other chromatin regions, which are associated with genes suppressed by estrogen and are enriched for the binding motif of FOXA1 . FOXA1 and GATA3 are pioneer transcription factors that are crucial for establishing ERα binding sites on the chromatin. This compound treatment leads to a redistribution of FOXA1 and GATA3 binding, which deactivates ER-bound enhancers (marked by a loss of H3K27ac) and, intriguingly, activates other cis-regulatory elements, contributing to its potent anti-proliferative effect.

Regulation of ER-Target Genes

RNA-sequencing data from both in vitro cell line models and in vivo patient-derived xenograft (PDX) models confirm that this compound effectively reverses the transcriptional signature of estradiol. The expression profile of genes affected by this compound strongly correlates with that observed following siRNA-mediated silencing of ESR1, underscoring its on-target efficacy. This leads to the downregulation of genes critical for cell cycle progression and proliferation, ultimately resulting in cell cycle arrest and a potent anti-tumor response.

Detailed Experimental Protocols

The following protocols are summarized from the supplementary information of Liang et al., Journal of Medicinal Chemistry, 2021, and represent the core assays used to characterize this compound's preclinical profile.

ERα Binding Assay (Ki Determination)

This competitive binding assay measures the affinity of a test compound for the estrogen receptor alpha.

-

Materials : Full-length recombinant human ERα protein, [3H]-Estradiol (radioligand), 96-well plates, scintillation fluid.

-

Procedure :

-

A solution of ERα protein is incubated with a fixed concentration of [3H]-Estradiol.

-

Serial dilutions of this compound (or other test compounds) are added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Unbound radioligand is separated from the protein-bound radioligand using a dextran-coated charcoal method.

-

The amount of bound [3H]-Estradiol is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined by non-linear regression.

-

The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of a compound to induce the degradation of the ERα protein in cells.

-

Cell Lines : MCF-7 or other ER+ breast cancer cell lines.

-

Procedure :

-

Cells are seeded in 6-well plates and allowed to adhere.

-

Cells are then treated with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is also used.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified, and the percentage of ERα remaining relative to the vehicle-treated control is calculated. The DC50 value is determined from the dose-response curve.

-

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells over time.

-

Cell Lines : MCF-7, T47D, or other relevant cell lines.

-

Procedure :

-

Cells are seeded at a low density in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove estrogens.

-

After 24 hours, cells are treated with a serial dilution of this compound or control compounds.

-

Cells are incubated for a period of 5-7 days.

-

Cell viability/proliferation is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader.

-

Dose-response curves are generated, and IC50 values are calculated to determine the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

This compound represents a highly optimized therapeutic agent that potently targets the estrogen receptor signaling pathway through a dual mechanism of antagonism and degradation. Its ability to effectively inhibit both wild-type and mutant forms of ERα, coupled with its profound impact on the transcriptional landscape of ER+ breast cancer cells, provides a strong rationale for its continued clinical development. The comprehensive preclinical data and the methodologies used for its characterization, as detailed in this guide, underscore the robust scientific foundation supporting this compound as a promising new standard of care in the treatment of ER+ breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. GDC-9545 (this compound): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 814 - Syd Labs [sydlabs.com]

- 4. tandfonline.com [tandfonline.com]

Pharmacokinetics and pharmacodynamics of oral giredestrant

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral Giredestrant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) in clinical development for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as a direct antagonist of the estrogen receptor (ER) and induces its proteasome-mediated degradation, thereby inhibiting ER-mediated signaling.[2][3] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data from clinical and preclinical studies. It is intended to serve as a technical resource for professionals in the field of oncology drug development.

Mechanism of Action

This compound is designed to bind competitively to both wild-type and mutant estrogen receptors with nanomolar potency.[1] Upon binding, it induces a conformational change in the ER ligand-binding domain, which marks the receptor for degradation by the proteasome. This dual mechanism of antagonizing and degrading the estrogen receptor effectively blocks downstream signaling pathways that are critical for the growth of ER+ breast cancer cells. This approach is particularly relevant for tumors that have developed resistance to other endocrine therapies through mutations in the ESR1 gene.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile that supports once-daily oral dosing. It is rapidly absorbed, with dose-proportional increases in plasma exposure observed across a range of doses.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with a median time to maximum concentration (Tmax) ranging from 1.75 to 3.13 hours under fasted conditions. The absolute bioavailability of an oral dose is approximately 58.7%. This compound has a large apparent volume of distribution of 266 L, suggesting sufficient tissue distribution. Plasma protein binding is high, at 98-99%.

Metabolism and Excretion

This compound is extensively metabolized, primarily through oxidative pathways. The parent drug accounts for a small percentage of the excreted dose, with 20.0% found in feces and 1.90% in urine. The major route of elimination is through excretion in the feces. Renal excretion is not a major elimination pathway for this compound. The geometric mean half-life after a single dose ranges from 25.8 to 43.0 hours.

Dose Proportionality and Food Effect

This compound demonstrates dose-proportional increases in plasma exposure, as measured by both maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), in the dose range of 10 to 250 mg. Co-administration with food does not have a clinically significant effect on this compound exposure.

Drug-Drug Interactions

No clinically relevant drug-drug interactions have been observed between this compound and palbociclib, a CDK4/6 inhibitor it is often co-administered with. This compound has a low potential for inducing CYP3A enzymes.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of oral this compound from a phase Ia/Ib dose-escalation study (NCT03332797).

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

| Dose (mg) | Tmax (hr) (median) | Cmax (ng/mL) (geometric mean) | AUC (ng·hr/mL) (geometric mean) | t1/2 (hr) (geometric mean) |

| 10 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |

| 30 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |

| 90 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |

| 250 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |

Data from a dose range of 10 to 250 mg.

Table 2: Steady-State Pharmacokinetic Parameters of this compound (30 mg)

| Parameter | Value (geometric mean (%CV)) |

| Cmax,ss (ng/mL) | 266 (50.1%) |

| AUC0-24,ss (ng·hr/mL) | 4,320 (59.4%) |

ss: steady-state

Pharmacodynamics

The pharmacodynamic activity of this compound has been evaluated through its effects on ER signaling and its antitumor activity in clinical trials.

Target Engagement and Biomarker Modulation

In preclinical models, this compound has demonstrated potent ER degradation. In clinical studies, a reduction in the expression of ER-regulated genes has been observed, indicating target engagement. The acelERA BC study included an exploratory biomarker analysis that quantified ER pathway activity by measuring the expression of a predefined set of 38 ER-induced or -repressed genes.

Clinical Efficacy

This compound has shown encouraging antitumor activity in patients with ER+, HER2-negative advanced breast cancer. In the phase II acelERA BC study, while the primary endpoint of investigator-assessed progression-free survival was not met for the overall population, a trend toward a favorable benefit was observed in patients with ESR1-mutated tumors. In a phase I study, clinical benefit was observed across all dose cohorts, including in patients with ESR1-mutated tumors.

Experimental Protocols

Phase Ia/Ib Dose-Escalation and Expansion Study (NCT03332797)

-

Study Design: A multicenter, open-label, dose-escalation and expansion study.

-

Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast cancer.

-

Dosing Regimen:

-

Dose Escalation: this compound administered orally once daily at 10, 30, 90, or 250 mg. A 3+3 dose-escalation design was used.

-

Dose Expansion: this compound evaluated at 30, 100, and 250 mg once daily.

-

Combination Cohort: this compound 100 mg once daily in combination with palbociclib 125 mg once daily.

-

-

Pharmacokinetic Sampling: Serial plasma samples were collected to determine this compound concentrations. Noncompartmental analysis was used to calculate pharmacokinetic parameters.

-

Pharmacodynamic Assessments: Antitumor activity was assessed by imaging according to RECIST v1.1.

Phase II acelERA BC Study (NCT04576455)

-

Study Design: A randomized, open-label, multicenter study.

-

Patient Population: Patients with ER+, HER2-negative advanced breast cancer who had received one to two prior lines of systemic therapy.

-

Treatment Arms:

-

This compound 30 mg orally once daily.

-

Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).

-

-

Primary Endpoint: Investigator-assessed progression-free survival.

-

Secondary Endpoints: Overall survival, objective response rate, duration of response, clinical benefit rate, and safety.

-

Biomarker Analysis: Exploratory analysis of ESR1 mutation status in circulating tumor DNA and ER pathway activity.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. Common adverse events include fatigue, nausea, arthralgia, diarrhea, and hot flashes. Dose-dependent asymptomatic bradycardia has been observed, particularly at higher doses, but was not associated with clinically significant cardiac events.

Conclusion

Oral this compound is a promising novel SERD with a well-characterized pharmacokinetic and pharmacodynamic profile. Its favorable PK properties, including rapid absorption, dose-proportional exposure, and lack of significant food effect, support a convenient once-daily oral dosing regimen. The pharmacodynamic data demonstrate on-target activity with encouraging signs of clinical efficacy, particularly in patients with ESR1-mutated ER+ advanced breast cancer. Ongoing and future clinical trials will further delineate the role of this compound in the treatment of this patient population.

References

Giredestrant: An In-Depth Analysis of Molecular Targets Beyond the Estrogen Receptor

For Immediate Release

This technical whitepaper provides a comprehensive overview of the molecular targets of giredestrant (GDC-9545), a potent and orally bioavailable selective estrogen receptor degrader (SERD), with a specific focus on its interactions beyond the primary estrogen receptor (ER) target. Designed for researchers, scientists, and drug development professionals, this document collates available preclinical data to illuminate the selectivity profile of this compound and explores its functional implications.

Executive Summary

This compound is a next-generation SERD developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its primary mechanism of action involves binding to the ER, inducing a conformational change that leads to the proteasome-mediated degradation of the receptor, thereby inhibiting ER-mediated signaling.[1][3] While its efficacy is primarily attributed to its potent effects on the ER, a thorough understanding of its broader molecular interactions is critical for a complete safety and efficacy assessment. Preclinical studies were designed to characterize this compound's selectivity and minimize off-target toxicities.[4] This guide summarizes the key findings from these preclinical safety assessments, including secondary pharmacology panels that evaluated its activity against a broad range of molecular targets.

Selectivity Profile of this compound: Secondary Pharmacology Panel

To assess the selectivity of this compound, comprehensive in vitro screening was conducted against a panel of human kinases, nuclear receptors, ion channels, transporters, and enzymes. The results from these preclinical assessments indicate a low potential for off-target toxicity. The following table summarizes the observed activity of this compound against various molecular targets at a concentration of 10 µM.

| Target Class | Specific Target | Inhibition/Activity at 10 µM |

| Enzymes | Carbonic Anhydrase II | 36% |

| Cathepsin D | 28% | |

| Cyclooxygenase-1 (COX-1) | 16% | |

| Cyclooxygenase-2 (COX-2) | 2% | |

| Phosphodiesterase 4D2 (PDE4D2) | 20% | |

| G-Protein Coupled Receptors (GPCRs) | Adenosine A1 | 3% |

| Adrenergic α1A | 14% | |

| Adrenergic α2A | 12% | |

| Angiotensin II AT1 | 18% | |

| Dopamine D1 | 11% | |

| Histamine H1 | 13% | |

| Muscarinic M1 | 14% | |

| Serotonin 5-HT1A | 10% | |

| Serotonin 5-HT2A | 19% | |

| Ion Channels | Calcium Channel, L-type (Verapamil site) | 12% |

| hERG | 17% | |

| Potassium Channel, KATP | 15% | |

| Sodium Channel (site 2) | 13% | |

| Nuclear Receptors | Progesterone Receptor (PR) | 11% |

| Androgen Receptor (AR) | 7% | |

| Glucocorticoid Receptor (GR) | 5% | |

| Transporters | Dopamine Transporter (DAT) | 18% |

| Norepinephrine Transporter (NET) | 15% | |

| Serotonin Transporter (SERT) | 17% |

Data adapted from preclinical in vitro panel screening. It is important to note that these values represent percentage inhibition or activity at a single high concentration and may not directly translate to clinical off-target effects.

Functional Interaction with Progesterone Receptor Signaling

While direct binding to the progesterone receptor (PR) appears minimal based on the secondary pharmacology screen, preclinical studies have revealed a functional interplay between this compound and PR signaling in the context of ESR1 mutations. In models of ESR1-mutant breast cancer, a collaborative protumorigenic signaling axis between the mutant ERα and PR has been identified. This compound has been shown to effectively suppress this mutant ERα-PR proliferative program.

This diagram illustrates that in the presence of an ESR1 mutation, both mutant ERα and PR can co-activate pro-proliferative genes. This compound acts by inhibiting the mutant ERα, thereby disrupting this collaborative signaling and reducing cancer cell proliferation.

Experimental Protocols

Secondary Pharmacology Panel Assay

Objective: To determine the in vitro activity of this compound against a broad panel of human receptors, ion channels, enzymes, and transporters.

Methodology:

-

Test Compound: this compound was prepared in appropriate solvent (typically DMSO) to a final concentration of 10 µM.

-

Assay Systems: A comprehensive panel of validated, standardized in vitro assays was used. These typically include:

-

Receptor Binding Assays: Radioligand binding assays were used to measure the displacement of a high-affinity radiolabeled ligand from its receptor by this compound.

-

Enzyme Inhibition Assays: Biochemical assays measuring the activity of purified enzymes in the presence of this compound.

-

Ion Channel Assays: Patch-clamp electrophysiology or flux assays were used to assess the effect of this compound on ion channel function.

-

Transporter Uptake Assays: Assays measuring the inhibition of substrate uptake by specific transporters in the presence of this compound.

-

-

Data Analysis: The percentage of inhibition or stimulation was calculated by comparing the activity in the presence of this compound to the activity of a vehicle control.

Progesterone Hypersensitivity and this compound Efficacy in Esr1 Mutant Models

Objective: To investigate the biological properties of ESR1 mutations and their sensitivity to this compound in vivo, particularly concerning progesterone hypersensitivity.

Methodology:

-

Model System: Mammary gland models expressing Esr1 mutations and patient-derived xenografts (PDXs) were utilized.

-

Treatment Groups: Animals were treated with vehicle, this compound, tamoxifen, or fulvestrant.

-

Endpoint Analysis:

-

Proliferation Assessment: Mammary gland tissue was analyzed for proliferation markers to assess the impact of the treatments on progesterone-induced proliferation.

-

Transcriptional Analysis: RNA sequencing was performed to identify changes in the progesterone transcriptional response.

-

Chromatin Immunoprecipitation (ChIP): ChIP was used to identify sites of ERα-PR co-binding at gene promoters.

-

Tumor Growth: In PDX models, tumor volume was measured to determine the efficacy of this compound against progesterone-stimulated tumor growth.

-

Conclusion

The available preclinical data indicate that this compound is a highly selective estrogen receptor degrader with minimal off-target activity at clinically relevant concentrations. The comprehensive secondary pharmacology screening revealed no significant interactions with a wide array of kinases, other nuclear receptors, ion channels, and transporters, supporting its favorable safety profile. Interestingly, while not a direct binder, this compound demonstrates functional modulation of the progesterone receptor signaling pathway in the context of ESR1 mutations, highlighting a nuanced mechanism of action in overcoming endocrine resistance. These findings underscore the importance of a thorough preclinical characterization of off-target effects to guide clinical development and affirm the targeted nature of this compound's therapeutic action. Further research may continue to explore the subtleties of its interactions with other cellular signaling pathways.

References

- 1. This compound reverses progesterone hypersensitivity driven by estrogen receptor mutations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - NCI [dctd.cancer.gov]

- 4. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of this compound in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Giredestrant's In-Vitro Anti-Proliferative Efficacy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-proliferative effects in in-vitro studies.[1][2] This technical guide provides a comprehensive overview of the key in-vitro data, experimental methodologies, and underlying signaling pathways related to this compound's mechanism of action.

Quantitative Analysis of Anti-Proliferative and Degradation Activity

This compound has shown superior potency in inhibiting the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines and degrading the estrogen receptor alpha (ERα) compared to other SERDs like fulvestrant and tamoxifen.[3]

| Cell Line | Assay Type | Metric | This compound Value | Comparator Value | Comparator Compound | Reference |

| MCF-7 | ER Antagonism | IC50 | 0.05 nM | - | - | [3] |

| ER+ Breast Cancer Cell Lines | Anti-proliferation | - | More potent | - | Fulvestrant, Tamoxifen, other oral SERDs | [3] |

| Wild-type and ESR1-mutant models | Degradation and Anti-proliferation | - | Surpasses | - | Fulvestrant |

Core Experimental Methodologies

The following section details the typical in-vitro assays used to characterize the anti-proliferative and ER-degrading effects of this compound.

Cell Proliferation Assays

These assays are fundamental to determining the anti-proliferative efficacy of this compound in ER+ breast cancer cell lines.

Typical Protocol:

-

Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the media is replaced with media containing various concentrations of this compound or comparator compounds (e.g., fulvestrant, tamoxifen). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for a period of 5-7 days.

-

Quantification of Proliferation: Cell viability or proliferation is assessed using assays such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: The results are normalized to the vehicle control, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

ERα Degradation Assays (Western Blot)

This method is used to quantify the reduction in ERα protein levels following treatment with this compound.

Typical Protocol:

-

Cell Culture and Treatment: ER+ breast cancer cells are cultured and treated with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Cells are washed with PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

-

Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified. The level of ERα is normalized to the loading control to determine the extent of degradation.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the direct binding to the estrogen receptor, leading to its degradation and subsequent inhibition of downstream signaling pathways that drive cell proliferation.

Caption: this compound's mechanism of action in ER+ breast cancer cells.

The diagram above illustrates the dual mechanism of this compound. It competitively binds to the estrogen receptor, preventing the binding of estrogen and the subsequent activation of gene transcription that leads to cell proliferation. Furthermore, the binding of this compound induces a conformational change in the ER, targeting it for proteasomal degradation, thereby reducing the total cellular levels of the receptor. This degradation is a key feature that distinguishes this compound from selective estrogen receptor modulators (SERMs) and is effective against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that confer resistance to other endocrine therapies.

References

Decoding Response: A Technical Guide to Giredestrant Biomarkers

For Immediate Release

This technical guide provides an in-depth exploration of the biomarkers associated with response to giredestrant, a novel oral selective estrogen receptor degrader (SERD), for researchers, scientists, and drug development professionals. This compound is an investigational agent under development for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1] It functions by binding to both wild-type and mutant estrogen receptors, inducing a conformational change that leads to their proteasome-mediated degradation.[1][2] This guide synthesizes key findings from clinical studies, focusing on quantitative biomarker data, detailed experimental methodologies, and the underlying biological pathways.

Key Biomarkers of this compound Response

Clinical and preclinical studies have identified several potential biomarkers that may predict or correlate with a patient's response to this compound. The most prominent among these are mutations in the estrogen receptor 1 gene (ESR1) and the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha gene (PIK3CA), as well as the proliferation marker Ki67.

ESR1 Mutations

Mutations in the ligand-binding domain of ESR1 are a known mechanism of acquired resistance to endocrine therapies.[3] this compound has demonstrated activity in tumors harboring these mutations. The Phase II acelERA BC study showed a trend toward a more pronounced effect of this compound in patients with ESR1-mutated tumors.[4]

PIK3CA Mutations

PIK3CA mutations are common in ER+ breast cancer and lead to the activation of the PI3K/AKT/mTOR signaling pathway, which can contribute to endocrine resistance. While the direct predictive role of PIK3CA mutations for this compound monotherapy is still under investigation, the combination of this compound with PI3K inhibitors is being explored in preclinical models.

Ki67 Proliferation Index

The Ki67 protein is a marker of cellular proliferation. A reduction in Ki67 levels in tumor tissue after treatment can indicate a therapeutic response. Studies have shown that this compound can significantly reduce Ki67 expression.

Quantitative Biomarker Data Summary

The following tables summarize the key quantitative data from clinical trials investigating this compound and its associated biomarkers.

| Biomarker | Clinical Trial | Patient Population | Treatment Arm | Control Arm (Physician's Choice of Endocrine Therapy - PCET) | Metric | Value | 95% Confidence Interval (CI) | P-value |

| ESR1 Mutation | acelERA BC (Phase II) | ER+, HER2- advanced breast cancer | This compound | PCET | Median Progression-Free Survival (PFS) | 5.3 months | 0.35–1.03 (HR) | Not statistically significant |

| Median PFS (No ESR1 mutation) | Not Reported | 0.54–1.42 (HR) | Not statistically significant | |||||

| Ki67 | NCT03916744 (Neoadjuvant) | Post-menopausal, ER+, HER2- operable breast cancer | This compound | N/A | Mean Reduction in Ki67 | 78% | 72-83% | N/A |

| coopERA Breast Cancer | ER+, HER2- early breast cancer | This compound | Anastrozole | Mean Ki67 Reduction | 75% | -80% to -70% | 0.0433 | |

| Complete Cell Cycle Arrest Rate | 19.6% | -4.25 to 17.97 | Not statistically significant |

| Biomarker | Clinical Trial | Patient Subgroup | Metric | Value | Reference |

| ESR1 Mutation | GO39932 (Phase I) | ESR1 mutant | Clinical Benefit Rate | 76% | |

| Overall population | Clinical Benefit Rate | 55% | |||

| Measurable disease | Overall Response Rate | 20% |

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for biomarker analysis, the following diagrams are provided.

This compound Mechanism of Action

Caption: this compound binds to the estrogen receptor, leading to its degradation and inhibiting downstream signaling.

ctDNA Analysis Workflow for ESR1 Mutations

Caption: Workflow for detecting ESR1 mutations in circulating tumor DNA from patient blood samples.

PI3K/AKT/mTOR Pathway and Potential for Combination Therapy

Caption: The PI3K pathway can lead to endocrine resistance; this compound and PI3K inhibitors are a potential combination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. The following sections outline the typical experimental protocols used in the assessment of this compound-related biomarkers.

Circulating Tumor DNA (ctDNA) Analysis for ESR1 Mutations

-

Sample Collection and Processing:

-

Collect peripheral blood from patients in specialized cell-free DNA collection tubes.

-

Process blood samples within a specified timeframe to prevent contamination with genomic DNA from white blood cells.

-

Perform double centrifugation to isolate plasma.

-

-

ctDNA Extraction:

-

Extract cell-free DNA from plasma using a commercially available kit optimized for low DNA input.

-

Quantify the extracted ctDNA using a fluorometric method.

-

-

Next-Generation Sequencing (NGS):

-

Prepare sequencing libraries from the extracted ctDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform hybrid capture-based enrichment for a panel of genes relevant to breast cancer, including the full coding sequence of ESR1. The FoundationOne Liquid CDx or PredicineCARE assays have been used in this compound clinical trials.

-

Sequence the enriched libraries on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome.

-

Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

-

Annotate identified variants to determine their potential functional impact. ESR1 mutations are typically defined as variants with a known or likely impact on protein function.

-

Calculate the variant allele frequency (VAF) for each detected mutation.

-

Immunohistochemistry (IHC) for Ki67

-

Tissue Sample Preparation:

-

Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue from biopsies or surgical resections.

-

Cut thin sections (e.g., 4-5 µm) from the FFPE blocks and mount them on charged glass slides.

-

-

Antigen Retrieval:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or an EDTA-based solution to unmask the Ki67 antigen.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Incubate the sections with a primary antibody specific for the Ki67 protein (e.g., MIB-1 clone).

-

Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate (e.g., diaminobenzidine) to visualize the antibody-antigen complex.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

-

Scoring and Interpretation:

-

A pathologist scores the percentage of tumor cell nuclei that show positive Ki67 staining.

-

The Ki67 proliferation index is reported as the percentage of positive cells.

-

RNA Sequencing for ER Pathway Activity

-

RNA Extraction:

-

Extract total RNA from FFPE tumor tissue sections using a specialized kit.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and capillary electrophoresis.

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA from the total RNA.

-

Synthesize cDNA from the remaining RNA.

-

Prepare sequencing libraries, which includes fragmentation, adapter ligation, and amplification.

-

Sequence the libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align sequencing reads to the human reference genome.

-

Quantify gene expression levels.

-

ER pathway activity can be quantified by the expression of a predefined set of ER-induced or -repressed genes.

-

Conclusion

The exploration of biomarkers for this compound is a rapidly evolving field. Current evidence strongly suggests that ESR1 mutations are a key determinant of response, with this compound showing promise in this resistant population. The Ki67 proliferation index serves as a valuable pharmacodynamic biomarker. Further research, including the integration of multi-omic data, will continue to refine our understanding of the molecular determinants of response and resistance to this novel SERD, ultimately paving the way for more personalized treatment strategies in ER+ breast cancer.

References

Giredestrant (GDC-9545): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a next-generation endocrine therapy, it is designed to overcome the limitations of existing treatments, such as aromatase inhibitors and the SERD fulvestrant. This compound functions by binding competitively to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to the proteasome-mediated degradation of the receptor.[1][2][3] This mechanism of action effectively blocks ER-mediated signaling pathways that are critical for the growth and proliferation of ER+ cancer cells. The oral administration of this compound offers a significant advantage in convenience and patient experience over therapies requiring intramuscular injection. Currently, this compound is being evaluated in Phase III clinical trials for various stages of ER+, HER2-negative breast cancer, both as a monotherapy and in combination with other targeted agents.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with distinct structural features that contribute to its high potency and favorable pharmacokinetic profile.

IUPAC Name: 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoro-propan-1-ol

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C27H31F5N4O | |

| Molecular Weight | 522.56 g/mol | |

| CAS Number | 1953133-47-5 | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Soluble in DMSO | |

| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 |

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: it acts as a full antagonist of the estrogen receptor and induces its degradation. This dual action provides a comprehensive blockade of estrogen signaling, which is crucial for the survival of ER+ breast cancer cells.

-

Competitive Binding: this compound competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ERs with nanomolar potency. This binding is more potent than that of other SERDs and is effective against common resistance-conferring ESR1 mutations.

-

Conformational Change and Degradation: Upon binding, this compound induces an inactive conformation in the ER LBD. This altered conformation is recognized by the cellular ubiquitin-proteasome system, which tags the receptor for degradation, leading to a significant reduction in total ER protein levels within the cancer cell.

-

Inhibition of Downstream Signaling: By eliminating the ER, this compound prevents the receptor's dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) on DNA. This halts the transcription of genes essential for tumor cell proliferation and survival.

Pharmacokinetic and Pharmacodynamic Properties

This compound exhibits a favorable pharmacokinetic (PK) profile that supports once-daily oral dosing.

Pharmacokinetics

Clinical studies have characterized the PK parameters of this compound across various doses. Oxidative metabolism is the primary route of elimination, with the majority of the dose excreted in feces.

| Parameter (at 30 mg dose) | Value | Source(s) |

| Time to Max Concentration (Tmax) | 1.75–3.13 hours | |

| Half-Life (t1/2) | 25.8–43.0 hours | |

| Steady-State Cmax | 266 ng/mL | |

| Steady-State AUC0-24h | 4,320 ng·h/mL | |

| Absolute Bioavailability | 58.7% | |

| Plasma Clearance | 5.31 L/h | |

| Volume of Distribution | 266 L | |

| Major Elimination Route | Fecal (68.0% of total radioactivity) | |

| Renal Excretion | Minimal (9.04% of total radioactivity) |

Pharmacodynamics

Pharmacodynamic (PD) studies confirm this compound's potent on-target activity. A key biomarker for assessing the effect of endocrine therapies is the Ki67 protein, a marker of cell proliferation.

| Parameter | Finding | Source(s) |

| In Vitro Potency (IC50) | 0.05 nM (in T-47D wild-type cells) | |

| Ki67 Reduction (Neoadjuvant setting) | Mean reduction of 75-78% after ~14 days of treatment. | |

| Complete Cell Cycle Arrest (Ki67 ≤2.7%) | Achieved in 19.6% to 55% of tumors. | |

| Clinical Benefit Rate (Metastatic setting, 30mg) | 55% overall; 76% in ESR1 mutant subgroup. |

Key Experimental Protocols

The preclinical and clinical evaluation of this compound has involved a range of standard and specialized assays. Below are representative methodologies.

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound in ER+ breast cancer cell lines (e.g., MCF-7, T-47D).

Methodology:

-

Cell Culture: ER+ breast cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with a medium containing various concentrations of this compound (typically a serial dilution from nM to µM range) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated with the compound for a period of 5-7 days.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Clinical Pharmacokinetic Study Protocol

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in human subjects.

Methodology (based on NCT03332797 and related studies):

-

Study Design: An open-label, dose-escalation, and expansion study in patients with ER+, HER2-negative advanced breast cancer.

-

Dosing: this compound is administered orally once daily at escalating dose levels (e.g., 10, 30, 90, 250 mg). A single dose is often given on day -7 of the first cycle, followed by a 7-day PK lead-in period before continuous daily dosing begins.

-

Sample Collection: Serial blood samples are collected at pre-defined time points pre-dose and post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) after the first dose and at steady-state. Urine and feces may also be collected over specified intervals, especially in mass balance studies using radiolabeled compounds.

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: PK parameters (including Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated using non-compartmental analysis with software like Phoenix WinNonlin. Dose proportionality is assessed across the different cohorts.

Conclusion

This compound (GDC-9545) is a highly potent, orally bioavailable SERD with a distinguished preclinical and clinical profile. Its robust mechanism of action, which includes full ER antagonism and degradation, allows it to be effective against both wild-type and mutant forms of the estrogen receptor. Supported by a favorable pharmacokinetic profile that allows for once-daily oral dosing, this compound has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials. These characteristics position this compound as a promising agent in the evolving landscape of treatments for ER+ breast cancer.

References

Methodological & Application

Application Notes and Protocols for Assessing Giredestrant Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giredestrant (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical and clinical settings for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5] As a SERD, this compound not only antagonizes the estrogen receptor but also induces its proteasome-mediated degradation, thereby inhibiting ER-mediated signaling pathways crucial for tumor growth. These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound, focusing on tumor growth inhibition studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and biomarker assessment in both preclinical models and clinical trials.

Signaling Pathway of this compound